N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide

Medicinal Chemistry Physicochemical Properties Library Design

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide (CAS 362473-38-9) is a synthetic quinoline-4-carboxamide derivative featuring a 6-chloro-benzothiazole moiety and a 2-chlorophenyl substituent. Its molecular formula is C23H13Cl2N3OS with a molecular weight of 450.34 g/mol.

Molecular Formula C23H13Cl2N3OS
Molecular Weight 450.3 g/mol
Cat. No. B3882210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide
Molecular FormulaC23H13Cl2N3OS
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
InChIInChI=1S/C23H13Cl2N3OS/c24-13-9-10-19-21(11-13)30-23(27-19)28-22(29)16-12-20(15-6-1-3-7-17(15)25)26-18-8-4-2-5-14(16)18/h1-12H,(H,27,28,29)
InChIKeyGHDSSGLJLKUMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide – Key Physicochemical and Class Identity for Sourcing


N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide (CAS 362473-38-9) is a synthetic quinoline-4-carboxamide derivative featuring a 6-chloro-benzothiazole moiety and a 2-chlorophenyl substituent. Its molecular formula is C23H13Cl2N3OS with a molecular weight of 450.34 g/mol. Predicted physicochemical properties include a density of 1.492±0.06 g/cm³ and a pKa of 6.74±0.70 . Structurally, it belongs to a broader class of benzothiazole–quinoline hybrids that have garnered interest as kinase inhibitors, notably against alpha-kinase 1 (ALPK1), and as anticancer and antimicrobial scaffolds [1] [2].

Why N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide Cannot Be Readily Replaced by In-Class Analogs


Within the quinoline-4-carboxamide family, minor structural modifications profoundly affect target engagement and biological readout. The position of the chlorine substituent on the phenyl ring (ortho vs. meta vs. para) alters molecular conformation and hydrogen-bonding capacity. In CYP2C9 type II binding studies on quinoline-4-carboxamide analogues, the geometry of the nitrogen-bearing heterocycle—specifically para versus meta or ortho isomers—dictated whether direct coordination with the heme iron occurred [1]. Similarly, in a series of 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives evaluated against MDA-MB-231 breast cancer cells, activity varied considerably with benzothiazole substitution pattern [2]. The target compound’s unique combination of a 6-chloro on the benzothiazole ring and a 2-chlorophenyl on the quinoline core occupies a distinct chemical space that cannot be assumed equivalent to close analogs such as N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide (lacking the 6-Cl) or the 2-(3-chlorophenyl) series.

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide – Comparative Data Points for Informed Selection


Predicted Physicochemical Profile vs. the 6-Unsubstituted Benzothiazole Analog

The 6-chloro substitution on the benzothiazole ring of the target compound increases both molecular weight and lipophilicity relative to the des-chloro analog N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide. The target compound has a molecular weight of 450.34 g/mol compared to 415.9 g/mol for the analog, a difference of 34.4 g/mol attributable to the chlorine atom . The predicted density of the target compound is 1.492±0.06 g/cm³ and the predicted pKa is 6.74±0.70 . The 6-chloro substituent is expected to modulate electron density on the benzothiazole ring, potentially affecting hydrogen-bond acceptor strength of the thiazole nitrogen and metabolic stability. This physicochemical differentiation may translate into altered solubility, permeability, and protein-binding characteristics relative to the unsubstituted analog, although direct comparative experimental data for these parameters are not available in the public domain.

Medicinal Chemistry Physicochemical Properties Library Design

Ortho-Chlorophenyl Substitution: Predicted Conformational Impact Relative to Meta-Chlorophenyl Series

The target compound bears a 2-chlorophenyl (ortho) substituent on the quinoline C2 position, distinguishing it from the more extensively studied 2-(3-chlorophenyl) quinoline-4-carboxamide series, which has been evaluated for anti-breast cancer (MDA-MB-231) and antibacterial activity [1]. The ortho-chlorine introduces steric hindrance that may restrict rotation of the phenyl ring relative to the quinoline plane, potentially locking the molecule into a distinct conformational ensemble compared to the meta-chlorophenyl analogs. In CYP2C9 binding studies on related quinoline-4-carboxamides, isomeric positioning of heteroatoms (para vs. meta vs. ortho) determined the ability to coordinate the heme iron [2], demonstrating that isomeric substitution patterns on the quinoline framework produce qualitatively different protein interaction modes. Quantitative head-to-head biological data for the ortho- vs. meta-chlorophenyl comparison are not publicly available for the benzothiazole-containing series.

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

ALPK1 Kinase Inhibition Potential: Patent Coverage and Class-Level Activity Context

The target compound falls within the general structural scope of benzothiazole–quinoline derivatives claimed as ALPK1 inhibitors in US Patent US20240116885A1 [1]. This patent describes compounds of Formula (I) and (II) with activity against ALPK1, a kinase implicated in gout, ROSAH syndrome, and NF-κB-mediated inflammatory signaling. While the patent does not disclose specific IC50 values for the target compound itself, the structural alignment places it within a privileged chemotype for ALPK1 inhibition. The benzothiazole–quinoline scaffold class has demonstrated consistent ALPK1 engagement across multiple sub-series [1]. In contrast, many structurally simpler quinoline-4-carboxamides (e.g., those lacking the benzothiazole moiety) target entirely different proteins such as CYP2C9 [2] or the Ndc80 kinetochore complex [3].

Kinase Inhibition ALPK1 Inflammation

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide – Evidence-Backed Application Scenarios


ALPK1 Kinase Inhibitor Screening and Inflammatory Disease Target Validation

Given the compound's alignment with the benzothiazole–quinoline chemotype claimed in US20240116885A1 as ALPK1 inhibitors, it is best positioned for use in ALPK1 biochemical screening cascades [1]. ALPK1 is a validated target in gout, ROSAH syndrome, and NF-κB-driven inflammation. Researchers procuring this compound for kinase profiling should include the des-6-chloro benzothiazole analog as a critical comparator to isolate the contribution of the 6-Cl substituent to ALPK1 affinity and selectivity.

Chemical Biology Probe for Ortho-Chlorophenyl Quinoline Conformational Studies

The 2-(2-chlorophenyl) ortho-substitution pattern creates a sterically constrained biaryl system that can serve as a conformational probe. As demonstrated with CYP2C9 quinoline-4-carboxamide studies, isomeric positioning determines heme coordination ability [2]. This compound can be deployed in comparative binding assays against the 3-chlorophenyl and 4-chlorophenyl isomers to map how ortho-substitution alters protein–ligand interaction geometry.

Library Design Benchmarking: Dual Halogenated Benzothiazole–Quinoline Hybrids

For medicinal chemistry groups constructing focused libraries around the quinoline-4-carboxamide scaffold, this compound serves as a reference point for the 6-Cl-benzothiazole/2-Cl-phenyl substitution combination. Its predicted pKa of 6.74 places it near physiological pH, suggesting potential for pH-dependent solubility and permeability profiling to benchmark against analogs with different halogenation patterns.

Anticancer SAR Expansion from the 2-(3-Chlorophenyl) Quinoline Series

The 2-(3-chlorophenyl) quinoline-4-carboxamide series has demonstrated anti-breast cancer activity against MDA-MB-231 cells [3]. The target compound represents a direct isomeric variation (2-chloro instead of 3-chloro) that can be used to probe the positional SAR of the chlorophenyl ring in the same or similar cancer cell line panels, with benzothiazole 6-Cl adding a second variable dimension.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.